molecular formula C17H21NO B14044356 2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine

2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine

Cat. No.: B14044356
M. Wt: 256.36 g/mol
InChI Key: ZZVUWRFHKOJYTH-WFVSFCRTSA-N
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Description

2-[(Phenyl-4-D)(phenyl)methoxy]-N,N-dimethylethanamine (CAS# 2122800-18-2) is a research chemical known for its unique structure and properties. It is a derivative of diphenylmethane, featuring a methoxy group and a dimethylamino group attached to an ethane backbone. This compound is utilized in various scientific research fields due to its distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenyl-4-D)(phenyl)methoxy]-N,N-dimethylethanamine typically involves the reaction of diphenylmethanol with N,N-dimethylethanolamine in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures are essential to maintain the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(Phenyl-4-D)(phenyl)methoxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while substitution reactions can produce various substituted diphenylmethane compounds .

Scientific Research Applications

2-[(Phenyl-4-D)(phenyl)methoxy]-N,N-dimethylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(Phenyl-4-D)(phenyl)methoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: A well-known antihistamine with a similar diphenylmethane structure.

    Benzhydrol: A related compound used in organic synthesis.

    Methoxyphenamine: Shares structural similarities and is used in research and pharmaceutical applications.

Uniqueness

2-[(Phenyl-4-D)(phenyl)methoxy]-N,N-dimethylethanamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C17H21NO

Molecular Weight

256.36 g/mol

IUPAC Name

2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i3D

InChI Key

ZZVUWRFHKOJYTH-WFVSFCRTSA-N

Isomeric SMILES

[2H]C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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